7-Methyl-7H-indolo[2,3-c]quinoline
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Overview
Description
7-Methyl-7H-indolo[2,3-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their complex structures and significant biological activities. The indoloquinoline framework is present in many natural products and synthetic molecules, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7H-indolo[2,3-c]quinoline can be achieved through various methods. One efficient approach involves the use of a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. This method employs Ugi condensation of aromatic aldehydes, anilines, acids, and isocyanides to form bis-amides in methanol at room temperature. The reaction conditions include the use of CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .
Another method involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This process includes intermolecular nucleophilic substitution and intramolecular cyclization in one pot, providing the desired products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the Cu-catalyzed Ugi-C/Ugi-N-arylation sequence, could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-indolo[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The annulation reaction of indoles with 2-vinylanilines in the presence of iodine involves intermolecular nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indoloquinolines, which can exhibit significant biological activities.
Scientific Research Applications
7-Methyl-7H-indolo[2,3-c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-7H-indolo[2,3-c]quinoline involves its interaction with molecular targets and pathways within cells. For instance, indoloquinolines can affect the balance of intracellular reactive oxygen species (ROS), regulating lipid peroxidation and the permeability of the mitochondrial membrane . This can lead to the inhibition of virus-induced cytopathic effects and reduction of viral progeny yields .
Comparison with Similar Compounds
Similar Compounds
Cryptolepine: A natural indoloquinoline isolated from Cryptolepis sanguinolenta, known for its antimalarial properties.
Isocryptolepine: Another alkaloid from the same plant with similar biological activities.
Neocryptolepine: A related compound with potential anticancer and antiviral effects.
Uniqueness
7-Methyl-7H-indolo[2,3-c]quinoline stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent compared to other indoloquinolines.
Properties
CAS No. |
672926-01-1 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7-methylindolo[2,3-c]quinoline |
InChI |
InChI=1S/C16H12N2/c1-18-14-9-5-3-7-12(14)16-11-6-2-4-8-13(11)17-10-15(16)18/h2-10H,1H3 |
InChI Key |
OKOBRTLENSIOMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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